1-Heptyl-3-phenyl-2-thiourea

Übersicht

Beschreibung

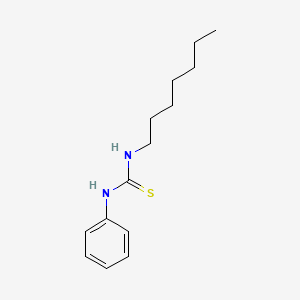

1-Heptyl-3-phenyl-2-thiourea is an organic compound with the molecular formula C14H22N2S. It is a thiourea derivative, characterized by the presence of a heptyl group attached to the nitrogen atom and a phenyl group attached to the carbon atom of the thiourea moiety. This compound is primarily used in proteomics research and has various applications in scientific studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Heptyl-3-phenyl-2-thiourea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of an organic co-solvent . This method is simple, catalyst-free, and scalable, making it suitable for both laboratory and industrial production.

Industrial Production Methods: In industrial settings, the synthesis of thiourea derivatives often involves the direct reaction of isothiocyanates with anilines . This method is preferred due to its efficiency and the high yield of the desired product. The reaction typically occurs under mild conditions, making it an environmentally friendly process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Heptyl-3-phenyl-2-thiourea undergoes various chemical reactions, including:

Oxidation: Thiourea derivatives can be oxidized to form corresponding urea derivatives.

Reduction: Reduction reactions can convert thiourea derivatives back to their respective amines and isothiocyanates.

Substitution: Thiourea derivatives can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and aryl halides.

Major Products Formed:

Oxidation: Urea derivatives.

Reduction: Amines and isothiocyanates.

Substitution: Various substituted thiourea derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

1-Heptyl-3-phenyl-2-thiourea (HPHT) has the molecular formula C13H20N2S. It primarily functions as a tyrosinase inhibitor , affecting melanin biosynthesis. The compound inhibits the activity of tyrosinase, a key enzyme in melanin production, leading to reduced pigmentation. This mechanism is critical for its applications in cosmetic formulations aimed at skin lightening.

Antimicrobial Activity

HPHT exhibits notable antimicrobial properties against various pathogens:

- Bacterial Inhibition : Studies have shown that HPHT effectively inhibits Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity comparable to standard antibiotics .

- Fungal Activity : The compound also demonstrates antifungal properties against species such as Candida, suggesting potential therapeutic applications in treating fungal infections.

Antitumor Activity

HPHT has been investigated for its antitumor effects:

- Mechanism : Research indicates that HPHT can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation. IC50 values for HPHT derivatives against breast cancer cell lines range from 3 to 14 µM, showcasing its potential as an anticancer agent .

Industrial Applications

In the industrial sector, HPHT serves as an intermediate in the synthesis of various organic compounds. Its unique reactivity allows it to participate in diverse chemical transformations, making it valuable in material science and chemical manufacturing.

Environmental Applications

Recent studies have explored the potential of thiourea derivatives, including HPHT, as chemosensors for detecting environmental pollutants. Their ability to form stable complexes with heavy metals positions them as promising candidates for environmental monitoring applications .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of HPHT revealed its effectiveness against multiple bacterial strains. The compound exhibited inhibition zones comparable to standard antibiotics, highlighting its potential as an alternative treatment option in antimicrobial therapy.

Case Study 2: Antitumor Mechanism

Research into the antitumor effects of thiourea derivatives demonstrated that HPHT could induce apoptosis in cancer cells by modulating specific molecular pathways involved in tumor growth. This finding suggests its potential use in cancer therapeutics.

Wirkmechanismus

The mechanism of action of 1-Heptyl-3-phenyl-2-thiourea involves its interaction with various molecular targets through hydrogen bonding and other non-covalent interactions . Thiourea derivatives are known to form hydrogen bonds with carbonyl substrates, which can alter the reactivity and stability of these substrates. This interaction is crucial for the compound’s biological and chemical activities.

Vergleich Mit ähnlichen Verbindungen

1-Phenyl-2-thiourea: Known for its use in biological research, particularly in studies involving zebrafish embryos.

N,N’-Disubstituted ureas: These compounds share similar structural features and are used in various chemical and biological applications.

Uniqueness: 1-Heptyl-3-phenyl-2-thiourea is unique due to its specific heptyl and phenyl substitutions, which confer distinct chemical properties and reactivity. This makes it particularly valuable in proteomics research and other specialized applications.

Biologische Aktivität

1-Heptyl-3-phenyl-2-thiourea (HP2T) is a thiourea derivative that has garnered attention for its diverse biological activities, particularly in the fields of biochemistry and pharmacology. This compound, with the molecular formula C14H22N2S, exhibits significant interactions with various biological targets, influencing processes such as melanin biosynthesis and cellular metabolism. This article provides a detailed overview of the biological activity of HP2T, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Interaction with Tyrosinase

HP2T primarily acts as an inhibitor of the enzyme tyrosinase, which plays a critical role in the biosynthesis of melanin. By binding to the active site of tyrosinase, HP2T prevents the enzyme from catalyzing its substrates, leading to a reduction in melanin production. This mechanism is particularly relevant in studies related to pigmentation disorders and cosmetic applications aimed at skin lightening .

Autophagy Activation

Recent studies have shown that HP2T can activate autophagy in cellular models, such as zebrafish embryos. The compound induces the formation of autophagosomes and autolysosomes, enhancing autophagic flux across various tissues. This effect may be linked to its inhibition of tyrosinase, suggesting a complex interplay between pigmentation control and cellular degradation pathways .

Cellular Effects

HP2T influences several cellular functions beyond pigmentation. It alters cell signaling pathways and gene expression profiles, impacting cellular metabolism. For instance, at varying concentrations, HP2T has been observed to disrupt neural crest development in zebrafish embryos while promoting autophagy .

Dosage-Dependent Effects

The biological effects of HP2T are dose-dependent:

- Low Concentrations : Primarily inhibit pigmentation with minimal side effects.

- High Concentrations : Disrupt developmental processes and hormonal signaling pathways.

Metabolic Pathways

HP2T undergoes oxidation at its sulfur atom, leading to various metabolites that can influence its biological activity. These metabolites include S-monoxide and S,S-dioxide derivatives, which may have distinct biological properties.

Applications in Research and Medicine

HP2T has potential applications across several domains:

Anticancer Potential

Thiourea derivatives have been investigated for their anticancer properties. Studies suggest that HP2T may influence cancer cell signaling pathways and inhibit angiogenesis. Preliminary data indicate promising IC50 values in various cancer cell lines, warranting further investigation into its therapeutic potential against malignancies .

Industrial Applications

Beyond biological research, HP2T is utilized in industrial applications for synthesizing dyes and other materials due to its chemical stability and reactivity.

Summary of Findings

| Property | Details |

|---|---|

| Chemical Structure | C14H22N2S |

| Tyrosinase Inhibition | Yes; reduces melanin biosynthesis |

| Autophagy Activation | Yes; observed in zebrafish embryos |

| Antibacterial Activity | Potential; related compounds show efficacy against certain bacteria |

| Anticancer Activity | Promising IC50 values; affects cancer cell signaling pathways |

| Industrial Use | Synthesis of dyes and materials |

Eigenschaften

IUPAC Name |

1-heptyl-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2S/c1-2-3-4-5-9-12-15-14(17)16-13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDENPZDEEVSRQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNC(=S)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374710 | |

| Record name | 1-Heptyl-3-phenyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79425-04-0 | |

| Record name | 1-Heptyl-3-phenyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 79425-04-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.